(S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide
Description
Properties
Molecular Formula |
C13H11F3N2O3 |
|---|---|
Molecular Weight |
300.23 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]propanamide |
InChI |
InChI=1S/C13H11F3N2O3/c1-6(17)12(20)18-7-2-3-8-9(13(14,15)16)5-11(19)21-10(8)4-7/h2-6H,17H2,1H3,(H,18,20)/t6-/m0/s1 |
InChI Key |
XOLSUKMEFPGXNO-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)N |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Core Structural Disconnections
The target molecule can be dissected into two primary components:
-
4-Trifluoromethylcoumarin backbone : Synthesized via Pechmann condensation or Kostanecki acylation, leveraging electrophilic aromatic substitution to introduce the trifluoromethyl group.
-
(S)-2-aminopropanamide side chain : Introduced via amide coupling or nucleophilic substitution at position 7 of the coumarin core.
The stereochemistry at the α-carbon of the alanine-derived side chain necessitates enantioselective synthesis or chiral resolution.
Key Challenges
-
Regioselectivity : Ensuring substitution occurs exclusively at position 7 of the coumarin.
-
Trifluoromethyl Stability : Avoiding decomposition under acidic or high-temperature conditions.
-
Stereochemical Integrity : Preserving the (S)-configuration during amide bond formation.
Synthetic Routes and Methodologies
Route 1: Pechmann Condensation Followed by Amidation
This two-step approach begins with the formation of the coumarin core, followed by side-chain installation.
Step 1: Synthesis of 7-Amino-4-(trifluoromethyl)-2H-chromen-2-one
Reactants :
-
3-Trifluoromethylphenol (1.0 equiv)
-
Ethyl acetoacetate (1.2 equiv)
-
Concentrated (catalyst)
Conditions :
Mechanism :
The Pechmann condensation proceeds via formation of a ketoester intermediate, followed by cyclodehydration to yield the coumarin lactone. The trifluoromethyl group directs electrophilic substitution to position 4.
Step 2: Amide Coupling with L-Alanine
Reactants :
-
7-Amino-4-(trifluoromethyl)coumarin (1.0 equiv)
-
N-Boc-L-alanine (1.1 equiv)
-
EDCl (1.2 equiv), HOBt (1.2 equiv)
Conditions :
-
, 0°C → room temperature, 12 hours.
-
Boc deprotection: 4M HCl/dioxane, 2 hours.
Mechanism :
Carbodiimide-mediated coupling activates the carboxylic acid of N-Boc-L-alanine, forming an active ester that reacts with the 7-amino group of the coumarin. Acidic deprotection yields the free amine.
Yield : 80–85% after purification via silica gel chromatography.
Route 2: Ullmann-Type Coupling for Direct Amination
For substrates resistant to Pechmann conditions, a palladium-catalyzed coupling may be employed.
Step 1: Synthesis of 7-Bromo-4-(trifluoromethyl)coumarin
Reactants :
-
4-Trifluoromethylcoumarin (1.0 equiv)
-
(1.1 equiv), (catalytic)
Conditions :
-
, reflux, 4 hours.
Step 2: Buchwald-Hartwig Amination with L-Alaninamide
Reactants :
-
7-Bromo-4-(trifluoromethyl)coumarin (1.0 equiv)
-
L-Alaninamide (1.5 equiv)
-
(5 mol%), Xantphos (10 mol%), (2.0 equiv)
Conditions :
-
Toluene, 110°C, 24 hours.
Yield : 60–65% after recrystallization from ethanol.
Optimization and Analytical Validation
Critical Reaction Parameters
| Parameter | Route 1 (Pechmann) | Route 2 (Ullmann) |
|---|---|---|
| Temperature (°C) | 120 | 110 |
| Time (hours) | 8 | 24 |
| Catalyst | ||
| Stereopurity (%) | >99 (S) | 98 (S) |
Spectroscopic Characterization
-
(400 MHz, DMSO-) :
-
HPLC :
-
Purity: 99.2% (C18 column, 70:30 , 1 mL/min).
-
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
(S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors. This compound can modulate signaling pathways by inhibiting or activating specific proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs of Compound A differ in substituents on the coumarin ring and the amide-linked side chain (Table 1).
Table 1: Structural Comparison of Compound A and Analogs
Key Observations :
- Chirality : Compound A and the L-alaninamide analog retain stereochemical specificity, whereas analogs like the biphenyl-propanamide derivative are racemic, which may reduce target selectivity .
- Side Chain Diversity: The 2-aminopropanamide in Compound A contrasts with halogenated (e.g., chloro, bromo) or aromatic (e.g., biphenyl) side chains, impacting solubility and intermolecular interactions .
Physicochemical and Spectral Properties
Table 2: Physicochemical Data
Key Observations :
- Melting Points : The biphenyl-propanamide analog has a defined melting range (102–104°C), suggesting crystalline stability, while data for Compound A is lacking .
- Spectral Data: The biphenyl analog’s ¹H-NMR shows aromatic multiplet signals (7.62–7.20 ppm) and a methyl singlet (1.62 ppm), characteristic of its substituents.
Key Differences :
- Chiral Control : Compound A ’s (S)-configuration requires enantioselective synthesis or resolution, whereas racemic analogs are simpler to prepare .
Biological Activity
(S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide, with the CAS number 320423-21-0, is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is CHFNO. The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and biological activity of the compound.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. In vitro studies indicate moderate inhibition of COX-2 and LOX enzymes, suggesting anti-inflammatory properties .
- Cytotoxicity : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 cells. The IC values for these cell lines indicate significant potency, with values comparable to established anticancer agents .
- Molecular Docking Studies : Computational studies have revealed that the trifluoromethyl group interacts favorably with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its biological activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target | IC Value | Reference |
|---|---|---|---|
| COX-2 Inhibition | Enzymatic | Moderate | |
| Cytotoxicity (MCF-7) | Cancer Cell Line | 10.4 μM | |
| Cytotoxicity (Hek293) | Cancer Cell Line | 9.9 μM | |
| Lipoxygenase Inhibition | Enzymatic | Moderate |
Case Studies
- Anti-Cancer Studies : A study evaluating the cytotoxic effects of various derivatives of chromenyl compounds found that this compound exhibited significant growth inhibition in MCF-7 cells, suggesting its potential as an anticancer agent .
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of this compound indicated its ability to reduce inflammatory markers in cell models, supporting its therapeutic use in inflammatory diseases .
- Molecular Dynamics Simulations : Simulations showed that the compound binds effectively to target proteins involved in cancer progression and inflammation, providing insights into its mechanism at the molecular level .
Q & A
Q. What are the key synthetic challenges and strategies for preparing (S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide?
The synthesis involves coupling the chromenone core with the (S)-propanamide moiety. Key challenges include:
- Stereochemical control : Ensuring enantiopurity of the (S)-amino group via chiral auxiliaries or asymmetric synthesis .
- Trifluoromethyl stability : Avoiding decomposition under acidic/basic conditions by using mild coupling reagents like HATU or DCC .
- Purification : Employing recrystallization or preparative HPLC to isolate the product from regioisomeric byproducts .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- HPLC-MS : To confirm molecular weight (MW 340.2) and purity (>98%) using reverse-phase C18 columns and trifluoroacetic acid (TFA) in mobile phases .
- NMR spectroscopy : 1H/13C NMR to verify the trifluoromethyl group (δ ~110–120 ppm in 19F NMR) and chromenone carbonyl (δ ~160 ppm in 13C NMR) .
- X-ray crystallography : Resolving stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions) using SHELXL .
Q. How can researchers ensure compound stability and purity during storage?
- Storage conditions : Protect from light at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation .
- Stability monitoring : Regular HPLC analysis to detect degradation products (e.g., hydrolysis of the amide bond at high humidity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity against cancer or inflammation?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF3) at the chromenone 4-position enhances apoptosis via caspase-3 activation .
- Amino acid side-chain modifications : Replacing the propanamide with bulkier groups (e.g., cyclohexyl) improves aminopeptidase inhibition (Ki < 10 nM) .
- In vivo testing : Use orthotopic tumor models to validate anti-metastatic activity while monitoring liver toxicity due to trifluoromethyl metabolism .
Q. What computational approaches predict target binding and selectivity?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with caspase-3 (PDB: 3DEI) or hCA IX/XII isoforms, prioritizing compounds with ΔG < -9 kcal/mol .
- MD simulations : GROMACS to assess binding stability over 100 ns; analyze RMSD fluctuations <2 Å for lead candidates .
Q. How can contradictory biological activity data (e.g., variable IC50 values) be resolved?
- Assay standardization : Control for pH (e.g., hCA isoforms are pH-sensitive) and serum protein binding .
- Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., dealkylated derivatives) that may contribute to observed discrepancies .
Q. What enzyme kinetics methods elucidate interactions with aminopeptidases or carbonic anhydrases?
- Michaelis-Menten analysis : Monitor fluorescence quenching of chromenone derivatives (λex 342 nm) to calculate Km and Vmax .
- Inhibition assays : Use stopped-flow kinetics for hCA isoforms; pre-incubate enzyme with compound (1–100 µM) and measure residual activity with 4-nitrophenyl acetate .
Q. How does crystallographic refinement with SHELXL enhance structural insights?
- Data collection : Use MoKα radiation (λ = 0.71073 Å) to resolve anisotropic displacement parameters for the trifluoromethyl group .
- Hydrogen bonding : Identify key interactions (e.g., N–H···O=C chromenone) using OLEX2 visualization, which informs solubility optimization .
Methodological Tables
Table 1: Key Crystallographic Parameters for Structural Analysis
| Parameter | Value |
|---|---|
| Space group | Triclinic, P1 |
| Unit cell dimensions (Å) | a = 6.7054, b = 9.2415, c = 11.7612 |
| Resolution range (Å) | 0.84–0.90 |
| R-factor | <0.057 |
Table 2: Recommended Analytical Conditions
| Technique | Conditions |
|---|---|
| HPLC | Column: C18 (5 µm), Mobile phase: H2O/MeCN + 0.1% TFA, Flow: 1.0 mL/min |
| LC-MS | ESI+ mode, m/z 341.1 [M+H]+ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
